4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This includes the raw materials used, the reaction conditions, and the yield of the product. It also involves studying any by-products formed during the synthesis.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes its reactivity with other substances, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Therapeutic Applications and Antimicrobial Activity :Compounds with benzenesulfonamide groups have demonstrated significant potential in therapeutic applications, especially in photodynamic therapy for cancer treatment. For example, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, showing high singlet oxygen quantum yield, making them potent photosensitizers for Type II mechanisms in photodynamic therapy for cancer (Pişkin, Canpolat, & Öztürk, 2020). Additionally, other synthesized benzenesulfonamides have exhibited antimicrobial activity against various bacteria and fungi, suggesting their potential in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Antiviral and Anti-HIV Research :Benzenesulfonamides bearing oxadiazole moieties have been prepared and tested for their antimicrobial and anti-HIV activities. Some compounds in this category have shown promising results, aligning with the structure-activity relationship (SAR) findings (Iqbal et al., 2006).
Material Science and Photodegradation :Research on the photochemical decomposition of sulfamethoxazole, a compound structurally similar to the one , has led to insights into photolabile properties and the formation of various photoproducts, indicating the potential for studying photodegradation processes and designing materials with specific light-responsive properties (Zhou & Moore, 1994).
Enzyme Inhibition for Therapeutic Use :Studies on benzenesulfonamides have also delved into enzyme inhibition, with specific focus on carbonic anhydrase inhibitors for therapeutic applications. These inhibitors have shown promise in treating conditions like glaucoma, epilepsy, and even cancer, by modulating the activity of carbonic anhydrases (Gul et al., 2016).
Safety And Hazards
Safety and hazards analysis involves studying the potential risks associated with the compound. This includes its toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use.
properties
IUPAC Name |
4-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-11-3-9-14(10-4-11)24(22,23)16-12-5-7-13(8-6-12)20-15(21)19(2)17-18-20/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJHGXOCLJMNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide |
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